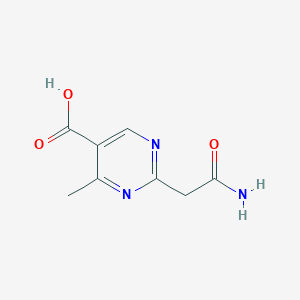![molecular formula C8H15N B13173190 2-Azabicyclo[3.2.2]nonane](/img/structure/B13173190.png)
2-Azabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[3.2.2]nonane is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Azabicyclo[3.2.2]nonane can be synthesized through various methods. One common approach involves the reaction of bicyclo[2.2.2]octan-2-ones with hydroxylamine-O-sulfonic acid in glacial acetic acid, followed by refluxing overnight at 145°C . Another method includes the Schmidt or Beckmann reactions followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azabicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with acid chlorides to form amides, which can then be reduced to amines using lithium aluminium hydride (LiAlH4) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like chloroacetyl chloride and dibutylamine are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as amides and amines .
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[3.2.2]nonane has been extensively studied for its potential applications in scientific research. Some of its notable applications include:
Medicinal Chemistry: It has shown promising antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum.
Pharmaceuticals: The compound serves as a lead structure for developing new drugs with enhanced antiplasmodial and antitrypanosomal activities.
Biological Studies: Its unique structure makes it a valuable scaffold for studying biological interactions and mechanisms.
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic processes of protozoan parasites, leading to their inhibition and death . The compound’s structure allows it to bind to key enzymes and receptors, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.2.2]nonane: Similar in structure but with different substitution patterns and biological activities.
1,4-Diazabicyclo[3.2.2]nonane: Another related compound with distinct chemical properties and applications.
Uniqueness: 2-Azabicyclo[3.2.2]nonane stands out due to its higher antiprotozoal activities compared to other similar compounds. Its unique bicyclic structure and nitrogen atom confer specific chemical and biological properties that make it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
2-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H15N/c1-3-8-4-2-7(1)5-6-9-8/h7-9H,1-6H2 |
InChI-Schlüssel |
NGERQMAWGVKQNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13173107.png)
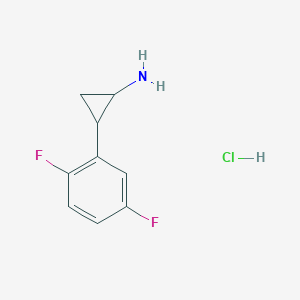
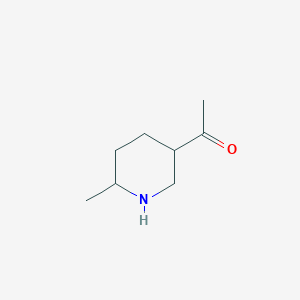
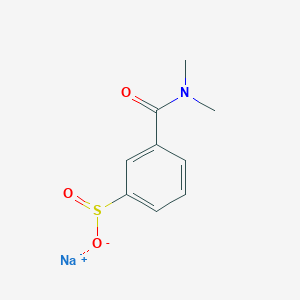
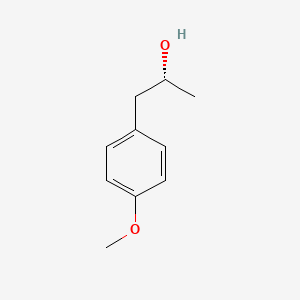
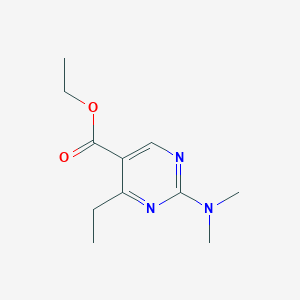
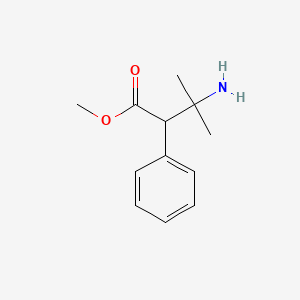
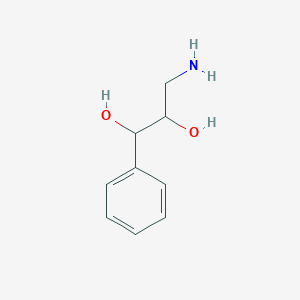
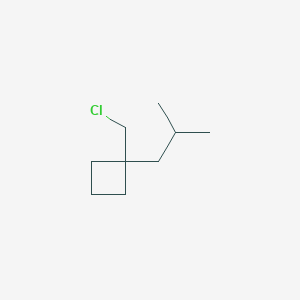
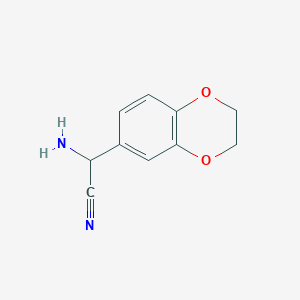
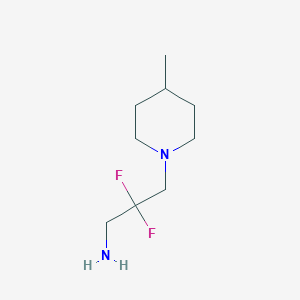
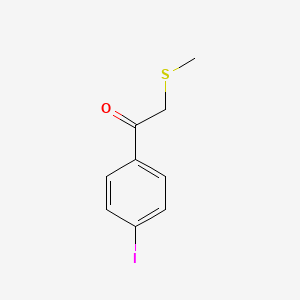
(propan-2-yl)amine](/img/structure/B13173182.png)
